Cas no 1005009-98-2 (N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 2-(methylamino)-5-pyridinyl boronic acid pinacol ester
- 6-(Methylamino)pyridine-3-boronic acid pinacol ester
- N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 6-(MethylaMino)-3-pyridinyl boronic acid pinacol ester
- QC-4793
- N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylamine
- 6-MethylaMinopyridine-3-boronic acid pinacol ester
- N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 2-PyridinaMine, N-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
- SCHEMBL182754
- AS-3126
- AKOS016014994
- H10473
- MB10893
- MFCD11878220
- 1005009-98-2
- EN300-317234
- ANKKLMBIFAUZOP-UHFFFAOYSA-N
- SY040954
- 6-(METHYLAMINO)PYRIDIN-3-YLBORONIC ACID PINACOL ESTER
- 2-(N-Methylamino)pyridin-5-boronic acid pinacol ester
- DTXSID40718192
- FT-0707641
- J-523661
- DB-058440
-
- MDL: MFCD11878220
- Inchi: 1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(14-5)15-8-9/h6-8H,1-5H3,(H,14,15)
- InChI Key: ANKKLMBIFAUZOP-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC(=CC=2)NC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 234.15400
- Monoisotopic Mass: 234.1539580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 352.7±27.0℃ at 760 mmHg
- PSA: 43.38000
- LogP: 1.49550
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103414-250mg |
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1005009-98-2 | 95 % | 250mg |
$78 | 2021-08-06 | |
| TRC | M339645-50mg |
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1005009-98-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339645-100mg |
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1005009-98-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339645-500mg |
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1005009-98-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
| abcr | AB310082-250 mg |
6-(Methylamino)-3-pyridinyl boronic acid pinacol ester, 97%; . |
1005009-98-2 | 97% | 250mg |
€173.60 | 2023-04-26 | |
| abcr | AB310082-1 g |
6-(Methylamino)-3-pyridinyl boronic acid pinacol ester, 97%; . |
1005009-98-2 | 97% | 1g |
€335.60 | 2023-04-26 | |
| abcr | AB310082-5 g |
6-(Methylamino)-3-pyridinyl boronic acid pinacol ester, 97%; . |
1005009-98-2 | 97% | 5g |
€1210.40 | 2023-04-26 | |
| AK Scientific | AMTB1059-250mg |
2-(N-Methylamino)pyridin-5-boronic acid pinacol ester |
1005009-98-2 | 97% | 250mg |
$80 | 2025-02-18 | |
| AK Scientific | AMTB1059-1g |
2-(N-Methylamino)pyridin-5-boronic acid pinacol ester |
1005009-98-2 | 97% | 1g |
$180 | 2025-02-18 | |
| AK Scientific | AMTB1059-5g |
2-(N-Methylamino)pyridin-5-boronic acid pinacol ester |
1005009-98-2 | 97% | 5g |
$720 | 2025-02-18 |
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Suppliers
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Recent Advances in the Application of 1005009-98-2 and N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in Chemical Biology and Pharmaceutical Research
The compound 1005009-98-2, along with its derivative N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, has garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are pivotal in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. Their unique structural properties enable them to act as potent inhibitors and modulators of key biological pathways, making them valuable tools for drug discovery and development.
Recent studies have focused on the synthesis and optimization of 1005009-98-2 and its derivatives to enhance their bioavailability and target specificity. N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, in particular, has shown promise as a boronic acid derivative, which is instrumental in Suzuki-Miyaura cross-coupling reactions—a cornerstone in the synthesis of complex pharmaceutical compounds. This compound's ability to form stable covalent bonds with biological targets has been leveraged in the design of next-generation proteasome inhibitors and kinase modulators.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. The study highlighted the compound's superior pharmacokinetic profile compared to existing inhibitors, with enhanced solubility and reduced off-target effects. These findings underscore its potential as a lead compound for the treatment of chronic lymphocytic leukemia (CLL) and other B-cell-related disorders.
Another area of active research involves the application of 1005009-98-2 in neurodegenerative disease models. Preclinical studies have revealed its neuroprotective effects in Alzheimer's disease, where it modulates amyloid-beta aggregation and reduces oxidative stress. The compound's ability to cross the blood-brain barrier (BBB) has been a focal point, with recent modifications aimed at improving its CNS penetration. These advancements pave the way for its potential use in clinical trials for Alzheimer's and Parkinson's diseases.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 1005009-98-2 and its derivatives. Researchers are exploring innovative synthetic routes to improve yield and purity, while also addressing stability issues under physiological conditions. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and accelerating the translation of these compounds into viable therapeutics.
In conclusion, the ongoing research on 1005009-98-2 and N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine highlights their transformative potential in chemical biology and pharmaceutical sciences. Their versatile applications in drug discovery, coupled with recent advancements in synthesis and target engagement, position them as key players in the development of next-generation therapeutics. Future studies will likely focus on optimizing their clinical utility and expanding their therapeutic indications.
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